molecular formula C24H23NO4 B558239 Z-Phe-OBzl CAS No. 60398-41-6

Z-Phe-OBzl

Cat. No. B558239
CAS RN: 60398-41-6
M. Wt: 289,34 g/mole
InChI Key: ILHGLRRAUKTLLN-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Phe-OBzl, also known as Z-L-phenylalanine benzyl ester, is a compound used in peptide synthesis . It has an empirical formula of C24H23NO4 and a molecular weight of 389.44 .


Synthesis Analysis

Z-Phe-OBzl can be synthesized from N-Cbz-L-Phenylalanine and Benzyl alcohol . Additionally, it has been used in the multicomponent copolymerization of N-carboxy-ll’.-amino acid anhydrides of Glu(OBzl), Phe, Leu, Cys(Bzl), Lys(Z), Orn(Z), Ala, or Gly .


Molecular Structure Analysis

The molecular structure of Z-Phe-OBzl is represented by the empirical formula C24H23NO4 . The compound has a molecular weight of 389.44 .


Physical And Chemical Properties Analysis

Z-Phe-OBzl is a powder form compound used in peptide synthesis . It has an empirical formula of C24H23NO4 and a molecular weight of 389.44 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Molecularly Imprinted Polymers (MIPs)

Z-Phe-OBzl is used in the fabrication of MIPs, which are designed to have selective binding cavities for specific molecules. This application involves synthesizing a chiral adsorbent and sensor on vinyl group incorporated multiwalled carbon nanotube (MWCNT) using a molecular imprinting approach .

Enantioselective Recognition

Computational strategies are employed to design three-dimensional imprinted polymers with selective recognition sites for Z-Phe-OBzl molecules. This allows for the enantioselective recognition, which is crucial in developing sensors and adsorbents that can differentiate between different enantiomers of a compound .

Antisickling Agent

Z-Phe-OBzl has been identified as an antisickling agent that can prevent sickling of erythrocytes from sickle cell disease patients. This application is significant in the medical field, particularly in the treatment and management of sickle cell disease .

Biosynthesis Enhancement

In the field of biosynthesis, directed evolution techniques could potentially enhance the production of phenylpyruvate, an intermediate in the biosynthesis pathway of L-phenylalanine. Z-Phe-OBzl may play a role in this process by acting as a precursor or an intermediate .

Future Directions

The future directions of Z-Phe-OBzl are not explicitly mentioned in the search results. Given its use in peptide synthesis , it’s likely that future research will continue to explore its utility in this and potentially other areas of biochemistry.

properties

IUPAC Name

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHGLRRAUKTLLN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426794
Record name Z-Phe-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

CAS RN

60379-01-3
Record name Z-Phe-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Phe-OBzl
Reactant of Route 2
Reactant of Route 2
Z-Phe-OBzl
Reactant of Route 3
Reactant of Route 3
Z-Phe-OBzl
Reactant of Route 4
Reactant of Route 4
Z-Phe-OBzl
Reactant of Route 5
Reactant of Route 5
Z-Phe-OBzl
Reactant of Route 6
Reactant of Route 6
Z-Phe-OBzl

Q & A

Q1: What is the significance of Z-Phe-OBzl in the context of the research on chemotactic formylpeptides?

A1: While the paper doesn't directly focus on Z-Phe-OBzl, it's crucial to understand the context. The study investigates a cyclic analog of a chemotactic peptide, Formyl-Methionyl-Leucyl-Phenylalanine-Methoxy (fMLF-OMe), which plays a role in attracting neutrophils to sites of inflammation []. Z-Phe-OBzl is a protected form of phenylalanine, an amino acid present in fMLF-OMe. While the paper primarily focuses on the synthesized cyclic analog and its linear counterpart Formyl-Methionyl-Lysine(Z)-Phenylalanine-Benzyl Ester (For-Met-Lys(Z)-Phe-OBzl), understanding the role of individual components like Z-Phe-OBzl can shed light on structure-activity relationships within this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.